molecular formula C20H13BrCl2N4S B12046497 3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477330-37-3

3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12046497
CAS No.: 477330-37-3
M. Wt: 492.2 g/mol
InChI Key: DHIJZTHUYOUFQN-UHFFFAOYSA-N
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Description

3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including bromophenyl and dichlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring, followed by the introduction of the bromophenyl and dichlorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or dichlorobenzyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF) under reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-2-((3,4-dichlorobenzyl)sulfanyl)-4(3H)-quinazolinone
  • N-(4-Bromophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide

Uniqueness

3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of functional groups and its triazole-pyridine core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

477330-37-3

Molecular Formula

C20H13BrCl2N4S

Molecular Weight

492.2 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H13BrCl2N4S/c21-15-4-6-16(7-5-15)27-19(14-2-1-9-24-11-14)25-26-20(27)28-12-13-3-8-17(22)18(23)10-13/h1-11H,12H2

InChI Key

DHIJZTHUYOUFQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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